4-Methoxy-3,5-dinitrobenzoic acid
Overview
Description
4-Methoxy-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C8H6N2O7. It is a derivative of benzoic acid, characterized by the presence of methoxy and nitro groups at specific positions on the benzene ring. This compound is known for its applications in various fields, including chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-3,5-dinitrobenzoic acid are certain metal ions, specifically Cu(II), Co(II), and Mn(II) . These metal ions play a crucial role in various biological processes, and their interaction with the compound can lead to significant changes in these processes.
Mode of Action
This compound interacts with its targets through a process known as complexation . In this process, the carboxylate group of the compound acts as a ligand, forming complexes with the metal ions . This interaction leads to the formation of anionic σ-complexes, followed by intermediate complexes .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, have been examined
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form complexes with metal ions . Additionally, the presence of other compounds in the environment can potentially interfere with the compound’s interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3,5-dinitrobenzoic acid can be synthesized through the nitration of 4-methoxybenzoic acid. The nitration process involves the reaction of 4-methoxybenzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and reaction conditions to achieve high yields and purity. The nitration reaction is optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin and hydrochloric acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: 4-Methoxy-3,5-diaminobenzoic acid.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound.
Scientific Research Applications
4-Methoxy-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Biology and Medicine: Investigated for its potential biological activities and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks nitro groups, making it less reactive in certain chemical reactions.
3,5-Dinitrobenzoic acid: Lacks the methoxy group, resulting in different electronic properties.
4-Nitrobenzoic acid: Contains only one nitro group, leading to different reactivity and applications.
Uniqueness
4-Methoxy-3,5-dinitrobenzoic acid is unique due to the combination of methoxy and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.
Properties
IUPAC Name |
4-methoxy-3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLDFIFEVZSYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303151 | |
Record name | 4-methoxy-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85365-92-0 | |
Record name | NSC156984 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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